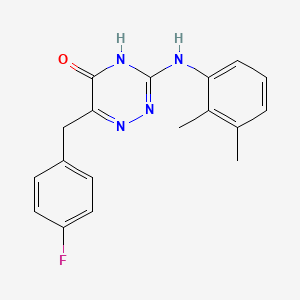

3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(2,3-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-4-3-5-15(12(11)2)20-18-21-17(24)16(22-23-18)10-13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWSQFSGGQCRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS No. 899985-79-6) exhibits a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.4 g/mol

- Structural Features : The compound contains a triazine ring and aromatic substitutions which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing potential therapeutic applications in several areas:

Anticancer Activity

Research indicates that derivatives of triazine compounds often exhibit anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one against cancer cells remains to be fully characterized but is hypothesized to involve:

- Inhibition of DNA synthesis

- Induction of oxidative stress in cancer cells

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the fluorobenzyl group may enhance the lipophilicity and membrane penetration, potentially leading to:

- Inhibition of bacterial growth

- Activity against fungal pathogens

Table 1: Summary of Biological Activities

Case Study Analysis

- Anticancer Efficacy : A study investigated the effects of triazine derivatives on HT-29 and TK-10 cell lines. It was found that certain modifications in the triazine structure significantly enhanced anticancer activity, suggesting that similar modifications might be beneficial for our compound.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that compounds with a similar fluorobenzyl moiety showed promising results in inhibiting bacterial growth at low concentrations (10 µg/mL). This suggests potential for further development as an antimicrobial agent.

The exact mechanism of action for 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is not fully elucidated but is believed to involve:

- Interaction with cellular receptors

- Disruption of metabolic pathways in target cells

The fluorine atom may play a crucial role in enhancing binding affinity to specific targets due to its electronegativity and ability to form strong interactions.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one exhibit a range of biological activities:

Antimicrobial Activity

- Mechanism of Action : The compound's structure suggests it may interact with bacterial enzymes or cell membranes, disrupting essential functions.

- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown significant antibacterial activity. For instance, derivatives with modifications in the benzyl group have demonstrated MIC values as low as 4 μg/mL against Staphylococcus aureus and Bacillus typhi .

Anticancer Potential

- Cell Line Studies : Preliminary studies indicate that triazine derivatives can inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine may enhance the compound's potency against specific cancer types.

- Targeting Pathways : Research suggests that such compounds may interfere with signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is crucial for optimizing its efficacy:

- Substituent Effects : Modifications to the aromatic rings significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance antibacterial properties .

- Triazine Core : The stability and reactivity of the triazine ring contribute to the overall biological profile of the compound.

Case Studies

Several studies have investigated related compounds to elucidate their potential applications:

- Antibacterial Studies : A study identified a series of triazine-based compounds with notable antibacterial efficacy against multidrug-resistant strains of bacteria . These findings highlight the potential of 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one as a lead compound for developing new antibiotics.

- Anticancer Research : Investigations into triazine derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Such studies underscore the relevance of this compound in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations

- Triazinone vs. Oxazolone: highlights that triazinones (e.g., 6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one derivatives) exhibit higher toxicity against Daphnia magna compared to oxazolones. The fluorine-containing triazinone showed the highest toxicity (LC₅₀ = 0.8 μM), attributed to halogen-enhanced electron-withdrawing effects and membrane permeability .

- Substituent Impact: 4-Fluorobenzyl Group: Present in both the target compound and compound 20b (), this group enhances antibacterial and antibiofilm activities. For example, 20b (MIC = 3.90 μg/mL against E. coli) outperformed non-fluorinated analogs due to improved lipophilicity and target binding . Amino Group Modifications: Replacing the 2,3-dimethylphenylamino group with a benzo[d][1,3]dioxol-5-ylamino group () reduced antifungal activity but improved solubility in polar solvents .

Toxicity and Environmental Impact

Triazinones with halogen substituents (e.g., fluorine, bromine) generally exhibit higher ecotoxicity. For instance:

- Aquatic Toxicity: The fluorine-containing triazinone in had an LC₅₀ of 0.8 μM against D. magna, while the halogen-free oxazolone showed LC₅₀ = 12.5 μM .

- Herbicidal Triazinones: Metribuzin (–8), a triazinone herbicide, inhibits photosynthesis in plants but shows moderate persistence in soil (half-life = 30–60 days) .

Anticancer and Antimicrobial Potential

- Anticancer Activity: S-glycosyl triazinones () demonstrated cytotoxic effects against cancer cell lines (IC₅₀ = 8–15 μM). The 4-fluorobenzyl group in the target compound may enhance similar activity by improving cellular uptake .

- Antimicrobial Activity: Compound 20b () inhibited S. aureus biofilm formation by 72.4%, outperforming non-fluorinated analogs. This suggests the target compound’s 4-fluorobenzyl group could confer comparable benefits .

Physicochemical Properties

- Solubility and Stability: The 2,3-dimethylphenylamino group likely increases hydrophobicity, reducing aqueous solubility compared to hydroxyl- or glycosyl-substituted triazinones ().

- Thermodynamic Data: Triazinones like metribuzin exhibit sublimation enthalpies of ~108 kJ/mol (), indicating moderate volatility, which may influence formulation strategies .

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one be optimized to improve yield and purity?

- Methodology :

- Stepwise condensation : Start with 3-amino-1,2,4-triazole derivatives and 4-fluorobenzyl halides under reflux in ethanol or THF. Use catalysts like DIPEA (diisopropylethylamine) to enhance nucleophilic substitution .

- Temperature control : Maintain reflux conditions (70–80°C) for 6–12 hours, monitored via TLC (thin-layer chromatography) using ethyl acetate/hexane (1:1) as the mobile phase .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol to isolate the product. Purity >95% can be confirmed via HPLC .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 6–12 hours |

| Solvent | Ethanol/THF |

| Catalyst | DIPEA (1.1 eq) |

| Yield | 65–85% |

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this triazine derivative?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.9–8.0 ppm), NH groups (δ 5.5–13.4 ppm), and fluorobenzyl CH2 (δ 2.6–3.5 ppm). Use DEPT-135 to confirm methyl and methylene groups .

- IR Spectroscopy : Identify C=O (1670–1700 cm⁻¹), NH/amine (3100–3200 cm⁻¹), and C-F (1250 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular weight (MW: ~353.4 g/mol) via ESI-MS or HRMS .

Q. How can solubility limitations of this compound in aqueous media be addressed for in vitro bioassays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or Tween-80 to prepare stock solutions.

- pH adjustment : Test solubility in buffered solutions (pH 4–9) to identify optimal conditions .

- Liposome encapsulation : Formulate with phosphatidylcholine to enhance bioavailability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this triazine derivative against microbial targets?

- Methodology :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 2,3-dimethylphenyl or 4-fluorobenzyl positions .

- Enzyme assays : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase using fluorometric assays .

- Data analysis : Correlate logP values (calculated via ChemDraw) with MIC (minimum inhibitory concentration) trends against S. aureus or E. coli .

Q. How does the fluorine substituent influence the compound’s binding affinity to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets or enzyme active sites. Compare with non-fluorinated analogs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for fluorinated vs. non-fluorinated derivatives .

Q. What strategies resolve contradictory data in reported biological activities of structurally similar triazines?

- Methodology :

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and in-house assays to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., cell line viability, incubation time) across labs .

- QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond donors .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.